SOTS-1

Vue d'ensemble

Description

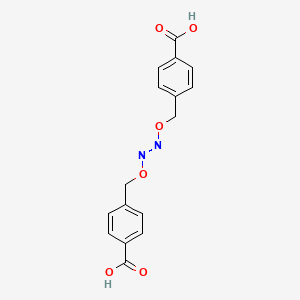

SOTS-1: est un composé chimique dont le nom formel est acide 4,4’-[azobis(oxyméthylène)]bis-benzoïque . Son numéro CAS est 223507-96-8 . Ce composé sert de source chimique d'anion superoxyde en solution aqueuse . L'anion radical superoxyde est un sous-produit toxique de la respiration mitochondriale, formé à partir d'environ 1 à 4 % de l'oxygène métabolisé par les organismes aérobies.

Mécanisme D'action

Target of Action

It has been used as a linker to construct three-dimensional metal–organic frameworks (mofs) . These MOFs have potential applications in various fields, including gas storage, separation, and catalysis .

Mode of Action

The mode of action of 4,4’-[Diazenediylbis(oxymethylene)]dibenzoic acid is primarily through its role as a linker in the formation of MOFs . It can connect various metal ions through different connection modes . The exact interaction with its targets and the resulting changes are subject to the specific MOF structure and the metal ions involved .

Result of Action

As a component of MOFs, its effects would be largely dependent on the properties of the specific MOF structure and the metal ions involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-[Diazenediylbis(oxymethylene)]dibenzoic acid. Factors such as temperature, pH, and presence of other ions can affect the formation and stability of the MOFs it forms .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : SOTS-1 peut être synthétisé par des voies de synthèse spécifiques, bien que des procédures détaillées ne soient pas largement disponibles dans la littérature. Il est généralement obtenu par des réactions chimiques impliquant des composés précurseurs. Malheureusement, les conditions de réaction spécifiques pour sa synthèse restent exclusives.

Méthodes de production industrielle : Les informations concernant les méthodes de production industrielle à grande échelle pour this compound sont rares. Les chercheurs et les fabricants peuvent utiliser des techniques spécialisées pour produire ce composé, mais ces détails ne sont pas divulgués publiquement.

Analyse Des Réactions Chimiques

Types de réactions : SOTS-1 peut subir diverses réactions chimiques, notamment :

Décomposition thermique : this compound se décompose thermiquement en solution aqueuse pour générer un anion radical superoxyde à un rythme contrôlé.

Réaction avec l'oxygène : L'intermédiaire formé pendant la décomposition réagit avec l'oxygène à la limite contrôlée par la diffusion, produisant un anion radical superoxyde.

Réactifs et conditions communs : Les réactifs et les conditions spécifiques utilisés dans les réactions de this compound sont exclusifs. la capacité du composé à générer du superoxyde le rend précieux pour l'étude du stress oxydatif et des espèces réactives.

Produits principaux : Le principal produit de la décomposition de this compound est l'anion radical superoxyde, qui joue un rôle crucial dans les systèmes biologiques.

4. Applications de la recherche scientifique

This compound trouve des applications dans divers domaines scientifiques :

Chimie : Utilisé comme source contrôlée de superoxyde pour des études mécanistiques.

Biologie : Permet d'étudier les effets liés au superoxyde sur les systèmes biologiques.

Médecine : Pertinent pour comprendre le stress oxydatif et son impact sur la santé.

Industrie : Applications potentielles en science des matériaux et en recherche pharmaceutique.

5. Mécanisme d'action

This compound exerce ses effets en libérant un anion radical superoxyde. Cette espèce réactive peut influencer les processus cellulaires, les voies de signalisation et l'homéostasie redox.

Applications De Recherche Scientifique

SOTS-1 finds applications in various scientific fields:

Chemistry: Used as a controlled superoxide source for mechanistic studies.

Biology: Enables investigation of superoxide-related effects on biological systems.

Medicine: Relevant for understanding oxidative stress and its impact on health.

Industry: Potential applications in materials science and pharmaceutical research.

Comparaison Avec Des Composés Similaires

Bien que les comparaisons détaillées soient limitées, la particularité de SOTS-1 réside dans sa libération contrôlée de superoxyde. Des composés similaires comprennent d'autres générateurs de superoxyde ou des sources radicalaires, mais les propriétés spécifiques de this compound le distinguent.

Propriétés

IUPAC Name |

4-[[(4-carboxyphenyl)methoxydiazenyl]oxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c19-15(20)13-5-1-11(2-6-13)9-23-17-18-24-10-12-3-7-14(8-4-12)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKCXZHPOIMNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON=NOCC2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693965 | |

| Record name | 4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223507-96-8 | |

| Record name | 4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B570962.png)

![Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B570980.png)

![2-((4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B570982.png)

![2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B570983.png)